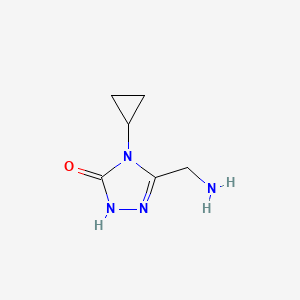
5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family. This compound is characterized by the presence of a chloro group, an ethyl group, a nitro group, and a trifluoromethyl group attached to the pyrazole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the pyrazole ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of the chloro group using a halogenating agent like thionyl chloride or phosphorus pentachloride.
Alkylation: Introduction of the ethyl group through an alkylation reaction using an alkyl halide such as ethyl bromide in the presence of a base like potassium carbonate.
Trifluoromethylation: Introduction of the trifluoromethyl group using a trifluoromethylating agent such as trifluoromethyl iodide or a reagent like Ruppert-Prakash reagent (TMSCF3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by nucleophilic substitution of the chloro group.
Aplicaciones Científicas De Investigación
5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like the nitro and trifluoromethyl groups can influence its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-1-ethyl-4-nitro-3-methyl-1H-pyrazole: Similar structure but lacks the trifluoromethyl group.
5-Chloro-1-ethyl-4-nitro-3-(difluoromethyl)-1H-pyrazole: Similar structure but has a difluoromethyl group instead of a trifluoromethyl group.
5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
The presence of the trifluoromethyl group in 5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole imparts unique electronic and steric properties, influencing its reactivity and potential applications. This makes it distinct from other similar compounds and valuable for specific research and industrial purposes.
Propiedades
Fórmula molecular |
C6H5ClF3N3O2 |
|---|---|
Peso molecular |
243.57 g/mol |
Nombre IUPAC |
5-chloro-1-ethyl-4-nitro-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C6H5ClF3N3O2/c1-2-12-5(7)3(13(14)15)4(11-12)6(8,9)10/h2H2,1H3 |
Clave InChI |
JLCDZDURWYCMSU-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



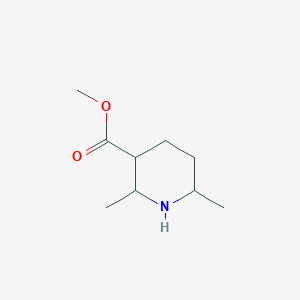
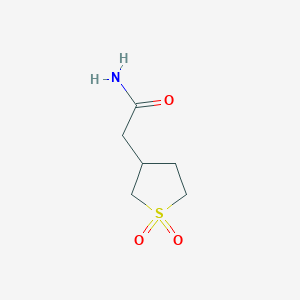
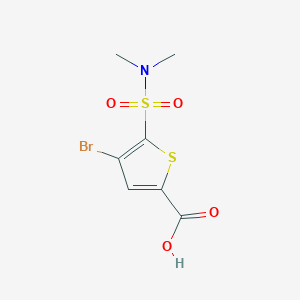
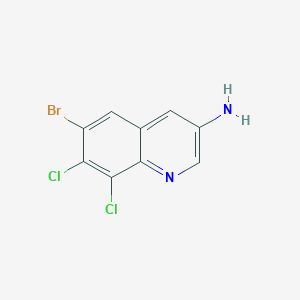
![2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13201116.png)
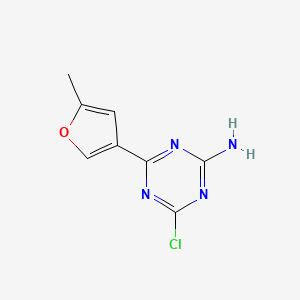
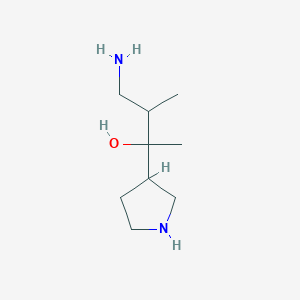


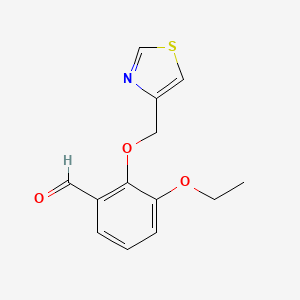
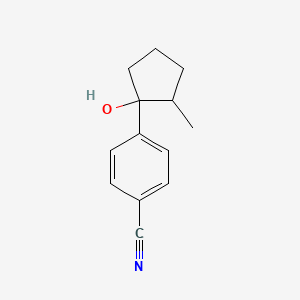
![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13201171.png)
